molecular formula C22H28O4 B14651535 4-Propoxyphenyl 4-(hexyloxy)benzoate CAS No. 50649-51-9

4-Propoxyphenyl 4-(hexyloxy)benzoate

Cat. No.: B14651535
CAS No.: 50649-51-9
M. Wt: 356.5 g/mol
InChI Key: DATASTJAXBFRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxyphenyl 4-(hexyloxy)benzoate is an organic compound that belongs to the class of liquid crystalline materials These materials exhibit unique properties due to their ordered molecular structure, which can be manipulated by external stimuli such as temperature, light, and electric fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxyphenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-propoxyphenol and 4-hexyloxybenzoic acid. These intermediates are then subjected to esterification reactions under specific conditions to form the final product.

    Preparation of 4-Propoxyphenol: This can be achieved by reacting phenol with propyl bromide in the presence of a base like potassium carbonate.

    Preparation of 4-Hexyloxybenzoic Acid: This involves the reaction of 4-hydroxybenzoic acid with hexyl bromide under basic conditions.

    Esterification: The final step involves the esterification of 4-propoxyphenol with 4-hexyloxybenzoic acid using a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Propoxyphenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, alcohols, and substituted aromatic compounds.

Scientific Research Applications

4-Propoxyphenyl 4-(hexyloxy)benzoate has several scientific research applications:

    Chemistry: Used as a model compound in the study of liquid crystalline behavior and phase transitions.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form ordered structures.

    Medicine: Explored for its potential in creating biocompatible materials for medical devices.

    Industry: Utilized in the development of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-Propoxyphenyl 4-(hexyloxy)benzoate is primarily related to its liquid crystalline properties. The compound can align its molecules in response to external stimuli, such as electric fields, which makes it useful in display technologies. The molecular targets and pathways involved include the interaction of the aromatic rings and the ester linkages, which facilitate the alignment and reorientation of the molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-(hexyloxy)benzoate
  • 4-Ethoxyphenyl 4-(hexyloxy)benzoate
  • 4-Butoxyphenyl 4-(hexyloxy)benzoate

Uniqueness

4-Propoxyphenyl 4-(hexyloxy)benzoate is unique due to its specific alkoxy chain lengths, which influence its liquid crystalline properties and phase behavior. The propoxy and hexyloxy groups provide a balance between flexibility and rigidity, making it suitable for various applications in materials science and industry.

Properties

CAS No.

50649-51-9

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(4-propoxyphenyl) 4-hexoxybenzoate

InChI

InChI=1S/C22H28O4/c1-3-5-6-7-17-25-19-10-8-18(9-11-19)22(23)26-21-14-12-20(13-15-21)24-16-4-2/h8-15H,3-7,16-17H2,1-2H3

InChI Key

DATASTJAXBFRDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.